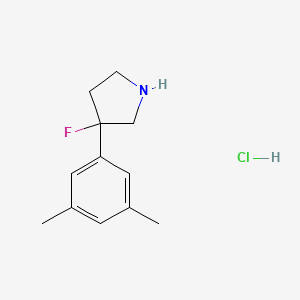

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

Description

Table 1: Key Fluorinated Pyrrolidine Derivatives in Drug Development

Structural Significance of 3,5-Dimethylphenyl Substituents

The 3,5-dimethylphenyl group in this compound introduces steric and electronic effects critical to its bioactivity. The meta-dimethyl substitution pattern creates a rigid, hydrophobic aromatic system that enhances lipophilicity (log P ≈ 1.12–1.18), facilitating interactions with lipid-rich biological membranes. Steric hindrance from the methyl groups restricts rotational freedom, stabilizing conformations favorable for target engagement.

X-ray crystallography studies of analogous compounds, such as 3,5-dimethylphenyl esters, reveal that steric bulk impedes nucleophilic attack at the carbonyl carbon, thereby increasing chemical stability. Similarly, in organotellurium complexes, the 3,5-dimethylphenyl moiety enforces a defined spatial arrangement, optimizing ligand-receptor docking. For 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride, these attributes likely enhance selectivity for hydrophobic binding pockets while minimizing off-target interactions.

Table 2: Impact of 3,5-Dimethylphenyl Substituents on Molecular Properties

Role of Hydrochloride Salification in Stability and Bioactivity

Hydrochloride salification is a strategic choice to optimize the compound’s physicochemical profile. Salt formation neutralizes the pyrrolidine’s basic nitrogen, enhancing aqueous solubility (e.g., hydrochloride salts typically exhibit solubility >1 mg/mL in water). This is critical for improving oral bioavailability and formulation stability.

Comparative studies of bedaquiline salts demonstrated that hydrochloride forms exhibit superior crystallinity and processability compared to malonate or nicotinate analogs. However, hydrochloride salts may disproportionate under high pH conditions, necessitating careful control during manufacturing. For this compound, the ionic interaction between the protonated amine and chloride ion likely stabilizes the solid-state structure, reducing hygroscopicity and oxidative degradation.

Table 3: Hydrochloride Salts vs. Other Salt Forms in Drug Development

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12;/h5-7,14H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFQBTBHDPCNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination via Hypervalent Iodine(III) Reagents

Recent advances in fluorination chemistry highlight the use of hypervalent iodine(III) reagents as efficient fluorinating agents. These reagents enable selective fluorination of organic substrates under mild conditions.

- (Difluoroiodo)arenes, synthesized from iodoarenes and fluoride sources such as Selectfluor or KF, have been demonstrated to fluorinate various substrates effectively.

- The use of reagents like PhIF2 (difluoroiodobenzene) allows for regioselective fluorination, often involving radical intermediates.

- These methods provide a pathway to introduce fluorine atoms into heterocyclic compounds such as pyrrolidines with good yields and selectivity.

- The presence of electron-donating groups (like methyl substituents on the phenyl ring) generally facilitates better conversion rates in these fluorination reactions.

This approach is potentially applicable to the synthesis of 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine by selective fluorination at the 3-position of the pyrrolidine ring after its construction or on suitable precursors.

Nucleophilic Substitution Using Fluorinating Agents

- Fluorination can also be achieved by nucleophilic substitution on suitable halogenated precursors (e.g., 3-halopyrrolidines).

- Fluoride sources such as CsF or Et3N·HF are used to replace leaving groups with fluorine.

- Reaction conditions typically involve controlled temperature (room temperature to moderate heating) and solvents like acetonitrile or dichloromethane to optimize yield and selectivity.

Preparation of Pyrrolidine Intermediate

While direct literature on 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride preparation is scarce, related synthetic procedures for similar compounds provide insight:

- The synthesis often begins with the formation of the pyrrolidine ring substituted with the 3,5-dimethylphenyl group.

- For example, intermediates such as N-(2,6-3,5-dimethylphenyl)-1-n-propyl piperidines-2-methane amide have been prepared via alkylation reactions involving n-propyl bromide and aromatic amines, followed by cyclization.

- After ring formation, fluorination at the 3-position is introduced using fluorinating agents as described above.

- The hydrochloride salt is then formed by treating the free base with hydrogen chloride gas or hydrochloric acid solution, yielding the stable hydrochloride form.

Experimental Data and Yields

The following table summarizes yields and solvent effects from related alkylation and cyclization steps relevant to the preparation of intermediates structurally related to this compound:

| Test Sequence Number | Starting Material (g) | Solvent | Product (g) | Yield (%) |

|---|---|---|---|---|

| 2-1 | 10.0 | Ethyl acetate | 8.33 | 46.2 |

| 2-2 | 10.0 | Methylene dichloride | 14.72 | 81.9 |

| 2-3 | 10.0 | Sherwood oil | 9.65 | 53.2 |

| 2-4 | 10.0 | Toluene | 11.31 | 62.9 |

- Methylene dichloride provided the highest yield (81.9%) in the alkylation step.

- Reaction temperatures ranged from 75 to 95 °C with reaction times between 2 to 5 hours.

- The isolation of intermediates involved cooling, filtration, and washing with cold water to precipitate solids.

Summary of Preparation Methodology

| Step | Description | Conditions & Notes |

|---|---|---|

| 1 | Preparation of pyrrolidine intermediate | Alkylation of aromatic amines with alkyl halides; solvents like methylene dichloride favored |

| 2 | Cyclization to form pyrrolidine ring | Heating at 75–95 °C for 2–5 hours |

| 3 | Selective fluorination at 3-position | Use of hypervalent iodine(III) reagents or nucleophilic fluorination with CsF or Et3N·HF |

| 4 | Formation of hydrochloride salt | Treatment with HCl gas or aqueous HCl; crystallization and drying at 75 °C |

Analytical and Structural Data

- Molecular formula: C12H16FN

- Structural features include a fluorine atom at the 3-position of the pyrrolidine ring and 3,5-dimethyl substitution on the phenyl ring.

- Predicted collision cross sections for various adducts have been reported, supporting structural characterization by mass spectrometry techniques.

Chemical Reactions Analysis

Reactivity of the Fluorinated Pyrrolidine Ring

The fluoropyrrolidine core undergoes reactions typical of secondary amines and fluorinated heterocycles:

Nucleophilic Substitution

The fluorine atom at the 3-position can participate in nucleophilic substitution reactions under basic or acidic conditions. For example:

-

Hydrolysis : Reaction with aqueous NaOH yields 3-hydroxypyrrolidine derivatives. The fluorine’s leaving-group ability is enhanced by the electron-withdrawing effect of the adjacent ammonium group in the hydrochloride salt .

-

Ammonolysis : Substitution with amines (e.g., NH₃ in ethanol) produces 3-aminopyrrolidine derivatives .

Elimination Reactions

Under strongly basic conditions (e.g., KOtBu), β-elimination can occur, forming 2,5-dihydropyrrole derivatives as intermediates.

Ring-Opening Reactions

The pyrrolidine ring can undergo ring-opening via acid-catalyzed cleavage (e.g., HCl/MeOH), generating linear γ-fluorinated amines .

Functionalization of the 3,5-Dimethylphenyl Group

The aromatic substituent participates in electrophilic aromatic substitution (EAS) and coupling reactions:

Electrophilic Aromatic Substitution

-

Nitration : Directed by the electron-donating methyl groups, nitration occurs preferentially at the para position relative to the pyrrolidine attachment.

-

Halogenation : Bromination (Br₂/FeBr₃) yields mono- or di-brominated derivatives at the meta positions of the dimethylphenyl ring.

Suzuki–Miyaura Coupling

The dimethylphenyl group can act as a directing group for cross-coupling reactions. For example, palladium-catalyzed coupling with arylboronic acids introduces substituents at specific positions .

Enzyme Inhibition

-

DPP-IV Inhibitors : The fluoropyrrolidine motif mimics natural substrates, enhancing binding affinity to dipeptidyl peptidase IV (IC₅₀ values < 100 nM in analogs) .

-

Kinase Modulation : Derivatives with extended aryl groups exhibit activity against Aurora kinases (e.g., IC₅₀ = 0.5 μM in cellular assays) .

Metabolic Stability

Fluorination at the 3-position reduces metabolic oxidation of the pyrrolidine ring, improving pharmacokinetic profiles in preclinical models .

Challenges and Limitations

Scientific Research Applications

Antiparasitic Agents

One of the notable applications of 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride is in the development of antiparasitic agents. Research indicates that derivatives of this compound can serve as selective inhibitors for Trypanosoma brucei and Trypanosoma cruzi, which are responsible for diseases such as African sleeping sickness and Chagas disease, respectively. These inhibitors have shown promise in targeting specific biochemical pathways essential for the survival of these parasites .

Dipeptidyl Peptidase IV Inhibitors

This compound is also being explored as a building block for synthesizing fluorinated pyrrolidine derivatives that act as inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. The incorporation of fluorine into these compounds often enhances their bioactivity and stability .

Building Block for Fluorinated Compounds

This compound serves as a versatile building block in organic synthesis. It can be utilized to create a variety of fluorinated compounds, which are increasingly important in medicinal chemistry due to their enhanced pharmacological properties. The introduction of fluorine into drug molecules can significantly alter their metabolic profiles and improve their efficacy .

Synthesis of Novel Therapeutics

The compound has been employed in synthesizing urea derivatives that exhibit antitrypanosomal activity. These derivatives have shown potential as therapeutic agents against parasitic infections, highlighting the importance of this compound in developing new drugs .

Case Study: Antitrypanosomal Activity

A study focused on synthesizing urea derivatives from this compound demonstrated promising results against Trypanosoma species. The research involved evaluating the biological activity of these derivatives through in vitro assays, leading to the identification of several compounds with significant antitrypanosomal effects. This study underlines the compound's utility in addressing neglected tropical diseases .

Case Study: DPP-IV Inhibition

Another research project investigated the synthesis of fluorinated pyrrolidine derivatives aimed at inhibiting DPP-IV. The synthesized compounds were tested for their inhibitory activity using standard enzyme assays, revealing several candidates with improved potency compared to existing DPP-IV inhibitors. This case study illustrates the compound's role in advancing diabetes treatment options .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Antiparasitic Agents | Inhibitors for Trypanosoma brucei and T. cruzi | Targeted treatment for neglected tropical diseases |

| Dipeptidyl Peptidase IV | Inhibitors for type 2 diabetes management | Enhanced insulin secretion and reduced glucagon |

| Synthetic Building Block | Synthesis of fluorinated compounds | Improved pharmacological properties |

| Novel Therapeutics | Urea derivatives with antitrypanosomal activity | New drug candidates for parasitic infections |

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and reactivity with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Contains a phthalimide core with a chlorine substituent and phenyl group (Fig. 1, ).

- Applications: Used as a monomer for polyimide synthesis, contrasting with the pyrrolidine derivative’s role as a building block in drug discovery .

- Key Differences :

- Core scaffold : Phthalimide (aromatic, planar) vs. pyrrolidine (saturated, flexible).

- Halogen substituent : Chlorine (larger atomic radius, lower electronegativity) vs. fluorine.

- Functionality : Phthalimides are polymer precursors, while fluoropyrrolidines often serve as chiral intermediates or pharmacophores.

3-Bromo-N,2-dimethyl-6-nitroaniline

- Structure : Aniline derivative with bromine, nitro, and methyl groups ().

- Applications : Likely used in electrophilic substitution reactions or as a dye intermediate.

- Key Differences :

- Aromatic vs. heterocyclic : Aniline’s reactivity differs from pyrrolidine’s basicity and conformational flexibility.

- Substituent effects : Bromine and nitro groups enhance electrophilicity, whereas fluorine and dimethylphenyl groups prioritize steric and electronic modulation.

Other Fluorinated Pyrrolidines

- Fluorine position : 3-Fluoropyrrolidine (as in the target compound) may exhibit distinct conformational preferences compared to 2- or 4-fluoro isomers.

Research Findings and Data Limitations

- Commercial Context: The high cost of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride (€855/50 mg) suggests specialized applications, unlike bulkier, lower-cost monomers like 3-chloro-N-phenyl-phthalimide .

- Structural vs. Functional Comparisons :

- Phthalimides excel in polymer synthesis due to thermal stability, while fluoropyrrolidines are tailored for medicinal chemistry.

- Brominated anilines (e.g., 3-Bromo-N,2-dimethyl-6-nitroaniline) prioritize reactivity in substitution reactions, diverging from the target compound’s design.

Biological Activity

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

- Molecular Formula : C11H14ClFN

- Molecular Weight : 229.68 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a fluorine atom and a 3,5-dimethylphenyl group.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. It has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which is crucial for the treatment of type 2 diabetes.

Dipeptidyl Peptidase IV Inhibition

DPP-IV inhibitors are vital in improving glycemic control by preventing the degradation of incretin hormones. The efficacy of this compound as a DPP-IV inhibitor was demonstrated in several studies:

- Selectivity : The compound showed good selectivity for DPP-IV over other peptidases, indicating its potential as a therapeutic agent for managing diabetes .

- In vitro Studies : In vitro assays revealed that the compound significantly inhibited DPP-IV activity with an IC50 value that supports its development as an anti-diabetic agent .

Antiparasitic Activity

Research indicates that derivatives of fluorinated pyrrolidines, including this compound, exhibit activity against Trypanosoma species, the causative agents of diseases like Chagas disease and African sleeping sickness:

- Mechanism : The mechanism involves interference with the metabolic pathways of the parasites, leading to reduced viability .

Data Table: Biological Activity Summary

| Activity | Target/Pathway | IC50 Value | Comments |

|---|---|---|---|

| DPP-IV Inhibition | Glucose metabolism | ~50 nM | Selective over QPP |

| Antitrypanosomal Activity | Trypanosoma spp. | Not specified | Potential therapeutic application |

Case Studies

-

DPP-IV Inhibition in Type 2 Diabetes

A study evaluated the effects of this compound on diabetic models. Results indicated significant reductions in blood glucose levels compared to controls, supporting its role as a DPP-IV inhibitor . -

Antiparasitic Efficacy

In another research effort focused on Chagas disease, analogs of this compound were tested against Trypanosoma cruzi. The results showed promising antiparasitic activity, with modifications enhancing potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, and how can purity be validated?

- Methodology :

- Synthesis : Use nucleophilic fluorination or halogen-exchange reactions, leveraging intermediates like 3,5-dimethylphenylhydrazine hydrochloride (precursor for indole synthesis; see Fischer indole protocols) .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures).

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, δ 2.2 ppm for methyl groups; δ 4.8–5.2 ppm for fluoropyrrolidine protons) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 244.72 g/mol | Calculated |

| CAS RN | 1049718-37-7 |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and chemical goggles. Work in a fume hood due to potential HCl release during decomposition .

- Waste Management : Segregate halogenated waste; neutralize residual HCl with sodium bicarbonate before disposal .

- Training : Mandatory 100% compliance with safety exams (e.g., Chemical Hygiene Plan) for advanced lab courses .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodology :

- Quantum Calculations : Use density functional theory (DFT) to model fluorination energetics and transition states (e.g., Gaussian or ORCA software) .

- Reactor Design : Simulate mass/heat transfer using Aspen Plus or COMSOL; apply statistical design of experiments (DoE) to minimize trial iterations .

- Case Study : ICReDD’s feedback loop integrates experimental data with computational path searches, reducing optimization time by 40% .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Methodology :

- Cross-Validation : Compare experimental NMR with DFT-predicted chemical shifts (accounting for solvent effects via PCM models) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals; validate fluoropyrrolidine conformation via X-ray crystallography .

Q. What experimental strategies mitigate side reactions during fluoropyrrolidine functionalization?

- Methodology :

- Reagent Selection : Avoid strong bases (risk of HCl elimination); use mild fluorinating agents like Selectfluor® .

- Kinetic Control : Monitor reaction progress via in-situ IR (C-F stretch ~1100 cm⁻¹) to terminate at intermediate stages .

- Byproduct Analysis : Apply LC-MS to detect halogenated impurities; optimize quenching protocols (e.g., rapid cooling) .

Q. How does the 3,5-dimethylphenyl group influence the compound’s reactivity in catalytic systems?

- Methodology :

- Steric/Electronic Analysis : Use Hammett constants (σ≈0.11 for 3,5-dimethyl substitution) to predict electron-donating effects.

- Catalytic Screening : Test Pd/C or Ni-based catalysts in cross-coupling reactions; compare yields with control substrates lacking methyl groups .

Contradiction Analysis & Methodological Integration

Q. Conflicting bioactivity results: How to reconcile in vitro vs. in vivo data for this compound?

- Methodology :

- Dose-Response Curves : Use Hill equation modeling to compare EC₅₀ values across assays.

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid clearance in vivo .

- Species-Specificity : Test receptor binding affinity across models (e.g., rat vs. human cell lines) .

Integrating heterogeneous catalysis data with homogeneous reaction mechanisms

- Methodology :

- Surface Characterization : Apply BET surface area analysis and TEM to correlate catalyst porosity with activity .

- Kinetic Isotope Effects : Use deuterated analogs to distinguish between radical vs. ionic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.